2,5-Piperidine dicarboxylate

Description

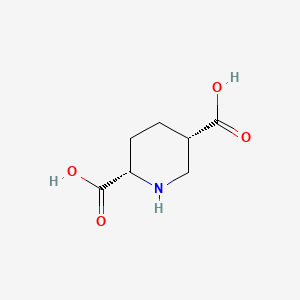

Structure

3D Structure

Properties

CAS No. |

84619-48-7 |

|---|---|

Molecular Formula |

C7H11NO4 |

Molecular Weight |

173.17 g/mol |

IUPAC Name |

(2S,5S)-piperidine-2,5-dicarboxylic acid |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-5(7(11)12)8-3-4/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5-/m0/s1 |

InChI Key |

VVHLQEIQEPADFF-WHFBIAKZSA-N |

SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

Isomeric SMILES |

C1C[C@H](NC[C@H]1C(=O)O)C(=O)O |

Canonical SMILES |

C1CC(NCC1C(=O)O)C(=O)O |

Synonyms |

2,5-piperidine dicarboxylate 2,5-piperidinedicarboxylic acid 2,5-piperidinedicarboxylic acid, cis-(+-)-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Stereochemical Dichotomy of 2,5-Piperidinedicarboxylic Acid: A Technical Guide for Drug Development Professionals

Abstract

The stereochemical configuration of bioactive molecules is a cornerstone of modern drug discovery and development. The precise three-dimensional arrangement of atoms within a molecule dictates its interaction with biological targets, influencing efficacy, selectivity, and safety. This in-depth technical guide focuses on the stereoisomers of 2,5-piperidinedicarboxylic acid, a key scaffold in medicinal chemistry. We will explore the distinct synthetic routes to the cis- and trans-isomers, delve into their conformational intricacies, and elucidate how their stereochemistry governs their pharmacological activity, particularly at glutamate receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the pivotal role of stereochemistry in the design of novel therapeutics based on the piperidine nucleus.

Introduction: The Significance of Stereoisomerism in Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional framework that can be functionalized to interact with a wide range of biological targets. When substituted at two positions, such as in 2,5-piperidinedicarboxylic acid, the potential for cis-trans isomerism arises, creating two distinct diastereomers with unique spatial arrangements of the carboxylic acid functional groups.

This seemingly subtle difference in stereochemistry can have profound consequences for a molecule's biological activity. The differential orientation of the carboxyl groups in cis- and trans-2,5-piperidinedicarboxylic acid leads to distinct binding modes at receptor sites, often resulting in completely different pharmacological profiles. For instance, within the broader class of piperidine dicarboxylic acids, cis-isomers have been shown to act as antagonists at N-methyl-D-aspartate (NMDA) receptors, while their trans counterparts can behave as agonists. This stereochemical dichotomy underscores the critical importance of precise stereocontrol in the synthesis and evaluation of piperidine-based drug candidates.

This guide will provide a detailed exploration of the synthesis, conformational analysis, and pharmacological properties of cis- and trans-2,5-piperidinedicarboxylic acid, offering insights that are directly applicable to the rational design of stereochemically pure and pharmacologically specific drug molecules.

Stereoselective Synthesis: Accessing the cis and trans Isomers

The ability to selectively synthesize either the cis- or trans-isomer of 2,5-piperidinedicarboxylic acid is paramount for any drug discovery program utilizing this scaffold. The choice of synthetic strategy is dictated by the desired stereochemical outcome.

Synthesis of cis-2,5-Piperidinedicarboxylic Acid via Catalytic Hydrogenation

The most common and stereoselective route to cis-2,5-piperidinedicarboxylic acid involves the catalytic hydrogenation of its aromatic precursor, 2,5-pyridinedicarboxylic acid. The hydrogenation of substituted pyridines generally yields the corresponding cis-substituted piperidines with high diastereoselectivity.[2]

The underlying principle of this stereoselectivity lies in the mechanism of catalytic hydrogenation. The pyridine ring adsorbs onto the surface of the heterogeneous catalyst (e.g., Platinum oxide (PtO₂), Rhodium on carbon) from its sterically less hindered face. The subsequent delivery of hydrogen atoms from the catalyst surface occurs from the same face, leading to the formation of the cis-isomer.

Experimental Protocol: Hydrogenation of 2,5-Pyridinedicarboxylic Acid

A detailed experimental protocol for the hydrogenation of a substituted pyridine using a PtO₂ catalyst is as follows:

-

Reaction Setup: A solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) is placed in a high-pressure hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of PtO₂ (5 mol%) is added to the solution.

-

Hydrogenation: The vessel is sealed and pressurized with hydrogen gas to 50-70 bar. The reaction mixture is stirred vigorously at room temperature for 6-10 hours.

-

Work-up: Upon completion, the reaction is carefully depressurized. The reaction mixture is quenched with a saturated solution of sodium bicarbonate (NaHCO₃) until the acetic acid is neutralized.

-

Extraction and Purification: The aqueous mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are filtered through celite to remove the catalyst and then dried over anhydrous sodium sulfate (Na₂SO₄). The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.[3]

Diagram: Synthesis of cis-2,5-Piperidinedicarboxylic Acid

Caption: Catalytic hydrogenation of 2,5-pyridinedicarboxylic acid to yield the cis-isomer.

Synthesis of trans-2,5-Piperidinedicarboxylic Acid

The synthesis of the trans-isomer requires a different strategic approach, as direct hydrogenation of the pyridine precursor is not a viable option. Stereoselective syntheses of trans-disubstituted piperidines often involve multi-step sequences that build the piperidine ring with the desired stereochemistry. One such approach could involve a ring-closing metathesis or a Michael addition followed by cyclization, where the stereochemistry is controlled by the choice of reagents and reaction conditions. While a specific, detailed protocol for trans-2,5-piperidinedicarboxylic acid was not found in the immediate literature, asymmetric syntheses of other trans-2,5-disubstituted pyrrolidines and piperidines often utilize chiral auxiliaries or catalysts to direct the stereochemical outcome.[4][5]

Separation of cis and trans Isomers

In cases where a synthesis yields a mixture of cis and trans isomers, their separation is crucial. The different physical and chemical properties of diastereomers allow for their separation using various chromatographic and crystallization techniques.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) is a powerful technique for separating diastereomers.[6] By selecting an appropriate stationary phase (e.g., C18, phenyl-hexyl) and mobile phase, the differential interactions of the cis and trans isomers with the stationary phase can be exploited to achieve separation. For acidic compounds like dicarboxylic acids, ion-pair chromatography can also be an effective strategy.[7]

-

Fractional Crystallization: The difference in solubility between diastereomeric salts can be utilized for separation via fractional crystallization. By reacting the mixture of cis and trans acids with a chiral amine, a pair of diastereomeric salts is formed. These salts will have different crystal lattice energies and solubilities, allowing for the selective crystallization of one diastereomer. The pure isomer can then be recovered by treating the salt with acid.[8]

Conformational Analysis: Understanding the 3D Architecture

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents on the ring can occupy either axial or equatorial positions. The preferred conformation of the cis and trans isomers of 2,5-piperidinedicarboxylic acid will have a significant impact on their interaction with biological targets.

The Chair Conformation and Substituent Positions

In the case of cis-2,5-piperidinedicarboxylic acid, the two carboxylic acid groups are on the same side of the ring. This can lead to two possible chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). Generally, the diequatorial conformation is favored to minimize steric hindrance.

For the trans-isomer, the carboxylic acid groups are on opposite sides of the ring. This results in chair conformations where one substituent is axial and the other is equatorial (axial-equatorial).

Diagram: Chair Conformations of cis- and trans-2,5-Piperidinedicarboxylic Acid

Caption: Favored chair conformations of cis- and trans-2,5-piperidinedicarboxylic acid.

Spectroscopic Characterization: The Power of NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry and conformational preferences of cyclic molecules like piperidinedicarboxylic acids.

-

¹H NMR Spectroscopy: The coupling constants (J-values) between adjacent protons in the piperidine ring are highly dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the coupling patterns of the ring protons, particularly those at positions 2 and 5, one can deduce the relative stereochemistry and the preferred chair conformation. For example, a large coupling constant between two vicinal protons typically indicates a diaxial relationship, while smaller coupling constants are observed for axial-equatorial and equatorial-equatorial interactions.

-

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the piperidine ring are also sensitive to their stereochemical environment. The "gamma-gauche effect" is particularly useful, where a carbon atom experiences an upfield shift (to lower ppm) when it is in a gauche relationship with a substituent on a gamma carbon. This effect can help in assigning the stereochemistry and conformation.

Computational Modeling

In conjunction with experimental data, computational methods such as Density Functional Theory (DFT) can be used to model the different possible conformations of the cis and trans isomers and calculate their relative energies. This allows for the prediction of the most stable conformer and provides a deeper understanding of the conformational landscape of these molecules.

Pharmacological Implications: Stereochemistry as a Determinant of Biological Activity

The distinct three-dimensional structures of cis- and trans-2,5-piperidinedicarboxylic acid directly translate into different pharmacological activities, particularly at glutamate receptors, which are crucial targets in the central nervous system.

Interaction with NMDA Receptors

The NMDA receptor, a subtype of ionotropic glutamate receptor, plays a critical role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The stereochemistry of piperidine dicarboxylic acids has been shown to be a key determinant of their activity at NMDA receptors.

While specific data for the 2,5-isomers is less abundant in the literature compared to other regioisomers, a general trend has been observed where cis-piperidine dicarboxylic acids act as NMDA receptor antagonists, while some trans-isomers can exhibit agonist or partial agonist activity. This is because the spatial arrangement of the carboxyl groups in the cis-isomer may mimic the binding of competitive antagonists, blocking the glutamate binding site. Conversely, the geometry of the trans-isomer might more closely resemble that of the endogenous agonist, glutamate, allowing it to activate the receptor.

Structure-Activity Relationships (SAR)

The development of potent and selective ligands for specific biological targets relies on a thorough understanding of structure-activity relationships. For 2,5-piperidinedicarboxylic acid and its derivatives, key SAR considerations include:

-

Stereochemistry: As discussed, the cis or trans configuration is a primary determinant of the mode of action (antagonist vs. agonist).

-

Substitution on the Piperidine Ring: The addition of other substituents to the piperidine ring can modulate potency, selectivity, and pharmacokinetic properties. For example, in a series of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be more potent and selective for the dopamine transporter.[1]

-

N-Substitution: Modification of the piperidine nitrogen can significantly impact activity and is a common strategy for optimizing drug candidates.

Table 1: Hypothetical Pharmacological Profile based on General Trends

| Isomer | Predicted Activity at NMDA Receptor | Rationale |

| cis-2,5-Piperidinedicarboxylic acid | Antagonist | The spatial arrangement of carboxyl groups may mimic competitive antagonists. |

| trans-2,5-Piperidinedicarboxylic acid | Agonist/Partial Agonist | The geometry may resemble the endogenous agonist, glutamate. |

Note: This table is based on general trends observed for other piperidine dicarboxylic acid isomers and requires experimental validation for the 2,5-isomers.

Experimental Evaluation of Biological Activity

To definitively determine the pharmacological profile of the cis and trans isomers, a series of in vitro and in vivo assays are necessary.

Experimental Protocol: Radioligand Binding Assay for NMDA Receptors

-

Membrane Preparation: Prepare cell membranes expressing NMDA receptors from a suitable source (e.g., cultured cells or animal brain tissue).

-

Assay Buffer: Use an appropriate buffer that maintains the integrity and binding competency of the receptors.

-

Competition Binding: Incubate the membranes with a known radiolabeled NMDA receptor antagonist (e.g., [³H]CGP 39653) and varying concentrations of the test compounds (cis- and trans-2,5-piperidinedicarboxylic acid).

-

Separation and Detection: Separate the bound and free radioligand by rapid filtration and measure the radioactivity of the bound ligand using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibitory constant) can then be calculated using the Cheng-Prusoff equation. This provides a quantitative measure of the binding affinity of the isomers for the NMDA receptor.

Diagram: Workflow for Pharmacological Characterization

Caption: A typical workflow for the synthesis and pharmacological evaluation of stereoisomers.

Conclusion and Future Directions

The stereochemistry of 2,5-piperidinedicarboxylic acid is a critical determinant of its three-dimensional structure and, consequently, its pharmacological activity. The ability to selectively synthesize and characterize the cis and trans isomers is fundamental to unlocking their therapeutic potential. The cis-isomer, accessible through stereoselective hydrogenation of the corresponding pyridine, is predicted to exhibit antagonist activity at NMDA receptors, while the trans-isomer may act as an agonist.

For drug development professionals, a deep understanding of these stereochemical principles is essential for the rational design of novel therapeutics. Future research in this area should focus on:

-

Developing and optimizing stereoselective synthetic routes to both cis- and trans-2,5-piperidinedicarboxylic acid and their derivatives.

-

Conducting detailed spectroscopic and computational studies to fully elucidate the conformational preferences of these isomers.

-

Performing comprehensive pharmacological profiling to determine their activity and selectivity at a range of biological targets.

-

Exploring the structure-activity relationships of substituted 2,5-piperidinedicarboxylic acid analogs to develop potent and selective drug candidates for neurological and psychiatric disorders.

By embracing the principles of stereochemistry, the scientific community can continue to advance the development of safer, more effective, and highly targeted medicines based on the versatile piperidine scaffold.

References

-

Stereo-Selective Preparation of Teneraic Acid, trans-(2S,6S)-Piperidine-2,6-dicarboxylic Acid, via Anodic Oxidation and Cobalt-Catalyzed Carbonylation. ResearchGate. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. Angewandte Chemie International Edition. [Link]

-

Stereospecific Synthesis of cis-2,5-Disubstituted Pyrrolidines via N, O-Acetals Formed by Hydroamination Cyclization-Hydroalkoxylation of Homopropargylic Sulfonamides in HFIP. The Journal of Organic Chemistry. [Link]

-

Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic ... - PMC. National Center for Biotechnology Information. [Link]

-

Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. [Link]

-

Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Cooperative Brønsted Acid and Photo‐Promoted Stereoselective Synthesis of Substituted Piperidones - PMC. National Center for Biotechnology Information. [Link]

-

Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository. [Link]

-

How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS? | ResearchGate. [Link]

-

trans-2,5-Disubstituted pyrrolidines: rapid stereocontrolled access from sulfones. Organic & Biomolecular Chemistry. [Link]

-

Gas-chromatographic separation of stereoisomers of dipeptides. Chirality. [Link]

-

Stereoselective Synthesis of cis-2,5-Disubstituted Pyrrolidines via ... - PDF Free Download. [Link]

-

Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC. National Center for Biotechnology Information. [Link]

-

Asymmetric synthesis of cis- and trans-2,5-disubstituted pyrrolidines from 3-oxo pyrrolidine 2-phosphonates: synthesis of (+)-preussin and analogs. Organic Letters. [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. MDPI. [Link]

-

Synthesis and Chromatographic Separation of the Stereoisomers of Furnidipine. SciSpace. [Link]

-

Stereospecific synthesis of chiral P-containing polyaromatics based on 7-membered P-rings. Chemical Communications. [Link]

-

Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5 ... - PMC. National Center for Biotechnology Information. [Link]

- US3880925A - Separation and purification of cis and trans isomers - Google P

-

Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. International Journal of Trend in Scientific Research and Development. [Link]

-

Chromatographic separation of stereoisomers of ligand-bridged diruthenium polypyridyl species. ResearchOnline@JCU. [Link]

Sources

- 1. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-2,5-Disubstituted pyrrolidines: rapid stereocontrolled access from sulfones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. ijpbs.com [ijpbs.com]

2,5-Piperidinedicarboxylic Acid (CAS 2207-52-5): Technical Monograph

Executive Summary

2,5-Piperidinedicarboxylic acid (2,5-PDC) is a non-proteinogenic amino acid and a conformationally restricted analogue of L-glutamate. Chemically, it is the reduced, saturated derivative of 2,5-pyridinedicarboxylic acid (isocinchomeronic acid). Its rigid piperidine ring locks the two carboxylic acid groups and the secondary amine into specific spatial orientations, making it a critical probe in neuropharmacology for mapping the pharmacophores of ionotropic glutamate receptors (iGluRs) and excitatory amino acid transporters (EAATs).

Beyond neuroscience, 2,5-PDC serves as a versatile chiral building block in organic synthesis and a semi-rigid ligand in the construction of Metal-Organic Frameworks (MOFs), offering different pore topologies compared to its planar aromatic precursor.

Chemical Identity & Stereochemistry

CAS 2207-52-5 typically refers to the unspecified stereochemical mixture or the generic structure. However, the biological and material properties are strictly dictated by its stereoisomerism.

| Property | Data |

| IUPAC Name | Piperidine-2,5-dicarboxylic acid |

| CAS Number | 2207-52-5 |

| Molecular Formula | C₇H₁₁NO₄ |

| Molecular Weight | 173.17 g/mol |

| Precursor | 2,5-Pyridinedicarboxylic acid (CAS 100-26-5) |

| pKa Values | pKa₁ ≈ 2.2 (COOH), pKa₂ ≈ 4.0 (COOH), pKa₃ ≈ 9.8 (NH) |

| Solubility | Soluble in water (zwitterionic form), dilute acid/base; poorly soluble in organic solvents. |

Stereochemical Criticality

The molecule possesses two chiral centers at C2 and C5, leading to cis and trans diastereomers.

-

cis-2,5-PDC: The carboxylate groups are on the same side of the ring. This isomer often mimics the folded conformation of L-glutamate.

-

trans-2,5-PDC: The carboxylate groups are on opposite sides, mimicking the extended conformation of glutamate.

Synthesis & Purification Protocol

The primary industrial and laboratory route involves the catalytic hydrogenation of 2,5-pyridinedicarboxylic acid. This process destroys the aromaticity of the pyridine ring, yielding a mixture of cis and trans isomers which must be separated for specific applications.

Protocol: Catalytic Hydrogenation using Adams' Catalyst

Objective: Synthesis of 2,5-piperidinedicarboxylic acid from 2,5-pyridinedicarboxylic acid.

Reagents:

-

Substrate: 2,5-Pyridinedicarboxylic acid (Isocinchomeronic acid)[1][2]

-

Catalyst: Platinum(IV) oxide (PtO₂, Adams' catalyst) or 5% Rh/C

-

Solvent: Glacial Acetic Acid or Water (acidified)

-

Hydrogen source: H₂ gas (50–60 psi)

Step-by-Step Methodology:

-

Preparation: In a high-pressure hydrogenation bottle (Parr reactor), dissolve 10.0 g of 2,5-pyridinedicarboxylic acid in 150 mL of glacial acetic acid.

-

Catalyst Addition: Carefully add 0.5 g of PtO₂ (Adams' catalyst). Caution: PtO₂ can ignite flammable solvents in the presence of H₂; add under inert atmosphere if possible.

-

Hydrogenation:

-

Purge the vessel with N₂ three times.

-

Pressurize with H₂ to 50 psi (3.4 bar).

-

Agitate/shake at room temperature (25°C) for 12–24 hours. Monitor H₂ uptake until cessation.

-

-

Filtration: Vent the H₂ gas and purge with N₂. Filter the reaction mixture through a Celite pad to remove the platinum catalyst. Wash the pad with small amounts of acetic acid.

-

Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield a viscous residue.

-

Crystallization/Separation:

-

Dissolve the residue in a minimum amount of hot water.

-

Add ethanol or acetone to induce precipitation.

-

Fractional Crystallization: The trans-isomer is typically less soluble and may crystallize first. The cis-isomer can often be isolated from the mother liquor or separated via ion-exchange chromatography (Dowex 50W-X8, eluting with dilute NH₄OH).

-

Reaction Pathway Visualization

Figure 1: Synthetic pathway from aromatic precursor to saturated chiral piperidine derivatives.

Biological Applications: Glutamate Receptor Pharmacology

2,5-PDC is a tool compound used to define the spatial requirements of the glutamate binding site. Unlike glutamate, which has a flexible carbon chain allowing it to adopt multiple conformations, 2,5-PDC is rigid.

Mechanism of Action[3][4]

-

Pharmacophore Mapping: The distance between the distal carboxylate (C5) and the alpha-amino/carboxylate group (C2) is fixed.

-

NMDA Receptors: cis-2,5-PDC acts as a competitive agonist/partial agonist at the glutamate binding site (GluN2 subunit). It mimics the folded conformation of glutamate required for NMDA receptor activation.

-

EAATs (Excitatory Amino Acid Transporters): Isomers of PDC are used to distinguish between transportable substrates and non-transportable inhibitors.

-

Selectivity: While 2,3-PDC and 2,4-PDC are more commonly cited as potent transporter inhibitors, 2,5-PDC provides a unique "extended" vector for the distal acid group, probing the outer limits of the receptor pocket.

-

Comparative Activity Table

| Compound | Primary Target | Interaction Mode | Conformation Mimic |

| L-Glutamate | NMDA, AMPA, Kainate, mGluR | Endogenous Agonist | Flexible (All) |

| cis-2,3-PDC | NMDA / EAATs | Agonist / Transportable Substrate | Folded |

| trans-2,4-PDC | EAATs | Potent Inhibitor (Blocker) | Extended |

| cis-2,5-PDC | NMDA / mGluR | Agonist / Partial Agonist | Semi-Extended/Folded |

Pharmacophore Logic Diagram

Figure 2: Pharmacophore mapping logic. 2,5-PDC pre-organizes the carboxylate groups, reducing the entropic penalty of binding compared to flexible glutamate.

Materials Science Applications

While the aromatic 2,5-pyridinedicarboxylic acid is a ubiquitous linker in MOFs (e.g., UiO-66 derivatives), the saturated 2,5-piperidinedicarboxylic acid offers unique advantages:

-

Chirality: Unlike the planar, achiral pyridine linker, the piperidine derivative is chiral. This allows for the synthesis of Homochiral MOFs capable of enantioselective separation or asymmetric catalysis.

-

Flexibility: The saturated ring allows for a "chair" conformation, providing a different bite angle and pore geometry than the rigid planar pyridine.

-

Zwitterionic Character: The basic secondary amine in the ring can act as a proton acceptor or a metal binding site, adding a third coordination vector (N-donor) distinct from the two carboxylates.

References

-

NIST Chemistry WebBook. 2,5-Pyridinedicarboxylic acid (Precursor Data).[2] National Institute of Standards and Technology.[1][2]

-

Google Patents. CN102174011A - Preparation method of piperidinecarboxylic acids. (Describes catalytic hydrogenation protocol).

-

ResearchGate. Stereospecific Synthesis of cis-2,4-Pyrrolidinedicarboxylic Acid and cis-2,5-Piperidinedicarboxylic Acid. (Confirming stereospecific synthesis and biological relevance).

-

PubChem. 2,5-Piperidinedicarboxylic acid Compound Summary. National Library of Medicine.

-

Tocris Bioscience. NMDA Receptor Pharmacology Guide. (Contextualizing glutamate analogues).

Sources

non-proteinogenic amino acid scaffolds 2,5-substituted piperidine

Topic: Non-Proteinogenic Amino Acid Scaffolds: 2,5-Substituted Piperidine Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Drug Discovery Professionals

Engineering Constraint: The "Proline-Plus" Paradigm in Drug Design

Executive Summary: The Structural Imperative

In the landscape of peptidomimetics, the 2,5-substituted piperidine ring represents a "privileged scaffold." It functions as a conformationally restricted analogue of pipecolic acid (homoproline), offering a tunable platform to lock peptide backbones into specific secondary structures (β-turns, polyproline II helices). Unlike the pyrrolidine ring of proline, the six-membered piperidine ring introduces a higher degree of flexibility (chair-boat transitions) that can be precisely modulated by substituents at the C5 position relative to the C2-carboxylate.

This guide dissects the 2,5-substituted piperidine scaffold , specifically focusing on 5-substituted pipecolic acid derivatives . We explore the thermodynamic drivers of their conformation, robust synthetic pathways for stereochemical control, and their application in high-affinity ligand design.

Conformational Dynamics & Stereoelectronic Logic

The utility of 2,5-substituted piperidines lies in their ability to populate distinct regions of the Ramachandran plot based on stereochemistry (cis vs. trans) and substitution patterns.

The Chair Equilibrium

The piperidine ring predominantly exists in a chair conformation. The orientation of the C2-carboxyl group and the C5-substituent is governed by 1,3-diaxial interactions and A-values (conformational free energy).

-

Cis-2,5-Disubstitution: Often places one substituent axial and the other equatorial to avoid severe steric clash, though H-bonding can stabilize diaxial conformers.

-

Trans-2,5-Disubstitution: Can allow for a diequatorial arrangement, the thermodynamically most stable conformation, providing a rigid, extended scaffold.

Key Insight: In N-acylated derivatives (peptide bonds), the allylic strain (A(1,3) strain) between the N-acyl group and the C2/C6 equatorial substituents forces the C2-substituent into an axial position in many cases. This "allylic strain switch" is critical for designing foldamers.

Figure 1: Conformational equilibrium of 2,5-substituted piperidines. The ratio of Chair A to Chair B is dictated by the steric bulk of the C5 substituent and the N-acylation state.

Synthetic Methodologies

Achieving high diastereomeric ratio (dr) and enantiomeric excess (ee) is the primary challenge. We categorize synthesis into three dominant routes.

Route A: Stereoselective Hydrogenation (The Scalable Route)

-

Mechanism: Catalytic hydrogenation of 5-substituted pyridine-2-carboxylates or dehydropipecolates.

-

Stereocontrol: Heterogeneous catalysts (PtO₂, Rh/Al₂O₃) typically favor cis addition of hydrogen, yielding cis-2,5 products.

-

Limitation: Accessing trans isomers often requires subsequent epimerization or specific homogeneous catalysts.

Route B: Ring-Closing Metathesis (The Diversity Route)

-

Mechanism: RCM of amino acid-derived dienes followed by hydrogenation.

-

Advantage: Allows installation of diverse C5 substituents via the starting alkene.

Route C: C-H Functionalization / Radical Cyclization (The Modern Route)

-

Mechanism: Directed C-H activation or radical cyclization of linear amines.

-

Advantage: Access to non-traditional substitution patterns (e.g., quaternary centers).

Detailed Experimental Protocol

Target: Synthesis of (2S, 5S)-5-Hydroxypipecolic Acid (5-HPA) . Rationale: This scaffold is a direct hydroxylated analogue of pipecolic acid, widely used to increase solubility and H-bonding capacity in peptidomimetics. The protocol below utilizes a Corey-Bakshi-Shibata (CBS) reduction to establish the C5 stereocenter, followed by cyclization.

Reagents & Equipment[1]

-

Starting Material: Methyl N-Boc-5-oxopipecolate (derived from glutamate).

-

Catalyst: (S)-Me-CBS (oxazaborolidine).

-

Reductant: Borane-dimethylsulfide complex (BH₃·DMS).

-

Solvent: Anhydrous THF.

-

Analysis: HPLC (Chiralpak IA), ¹H-NMR (400 MHz).

Step-by-Step Methodology

Phase 1: Asymmetric Reduction (Establishing C5)

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve (S)-Me-CBS (0.1 eq) in anhydrous THF.

-

Activation: Cool to -20°C. Add BH₃·DMS (1.0 M in THF, 0.6 eq) dropwise. Stir for 15 min.

-

Addition: Slowly cannulate a solution of Methyl N-Boc-5-oxopipecolate (1.0 eq) in THF into the catalyst mixture over 1 hour. Critical: Slow addition prevents non-selective background reduction.

-

Quench: Monitor by TLC. Upon completion, quench with methanol (Caution: H₂ evolution).

-

Workup: Concentrate in vacuo. Flash chromatography (EtOAc/Hexane) yields the alcohol.

-

Expected Result: >90% yield, >95% de (diastereomeric excess). The reagent control overrides the substrate bias.

-

Phase 2: Deprotection & Cyclization Validation

-

Hydrolysis: Treat the ester with LiOH (THF/H₂O) to yield the free acid.

-

Boc Removal: Treat with 4N HCl in Dioxane.

-

Validation: Recrystallize the hydrochloride salt.

-

QC Check: ¹H-NMR should show distinct coupling constants (

and

-

Quantitative Data Summary (Representative)

| Parameter | Value | Notes |

| Yield (Reduction) | 92% | High efficiency step |

| Diastereomeric Ratio (dr) | 98:2 | (2S,5S) vs (2S,5R) |

| Enantiomeric Excess (ee) | >99% | Inherited from L-Glutamate start |

| Key NMR Signal | H-5 methine proton |

Applications in Drug Discovery[2][3][4][5]

5.1. Glutamate Receptor Modulators (NMDA/AMPA)

2,5-Piperidine dicarboxylates (2,5-PDA) are rigid analogues of glutamate.

-

Mechanism: The fixed distance between the distal carboxylates mimics the extended or folded conformation of glutamate required for receptor activation.

-

Selectivity: Cis-2,3-PDA is generally an NMDA antagonist, while specific 2,5-isomers show selective agonist activity at subtypes, useful for mapping the glutamate binding pocket.

5.2. Protease Inhibitors (HCV, HIV)

Inhibitors often require a hydrophobic group at P2 to fit into the S2 pocket.

-

Strategy: A 5-phenyl-pipecolic acid scaffold acts as a "chimeric" residue, combining the backbone restriction of proline with the side-chain functionality of phenylalanine.

-

Outcome: Improved metabolic stability (resistance to cleavage) and enhanced potency due to entropy reduction upon binding.

Figure 2: Integrated workflow for the development of 2,5-substituted piperidine therapeutics, from chiral pool synthesis to biological validation.

References

-

Synthesis of (2S,5S)-5-Hydroxypipecolic Acid: Detailed protocol utilizing CBS reduction for stereocontrol.

-

Source:

-

-

Conformational Analysis of Piperidines: Study on allylic strain and chair preferences in 2-substituted systems.

-

Source:

-

-

Pipecolic Acid Derivatives Review: Comprehensive overview of asymmetric synthesis str

-

Source:

-

-

Pharmacology of Piperidine Dicarboxylates: Analysis of 2,5-PDA activity at excit

-

Source:

-

-

Fragment-Based Discovery: Use of 3D piperidine fragments in library design.

-

Source:

-

Sources

Methodological & Application

Topic: Stereoselective Synthesis of cis-2,5-Piperidinedicarboxylate

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Among its many derivatives, the cis-2,5-disubstituted piperidine framework, particularly the dicarboxylate, represents a synthetically challenging yet highly valuable motif. Its conformationally constrained structure serves as a dipeptide mimetic and is a key component in compounds targeting a range of biological systems, including the dopamine transporter.[2][3] The primary synthetic hurdle lies in the precise control of diastereoselectivity to favor the thermodynamically stable cis isomer, where both substituents can occupy equatorial positions. This guide provides an in-depth analysis of robust stereoselective strategies for the synthesis of cis-2,5-piperidinedicarboxylate, offering detailed protocols and mechanistic insights to aid researchers in this field.

Introduction to Synthetic Strategy

The stereocontrolled synthesis of the cis-2,5-piperidinedicarboxylate core can be broadly approached through two strategic paradigms:

-

Modification of a Pre-formed Heterocycle: This highly convergent approach typically involves the stereoselective reduction of a corresponding pyridine-2,5-dicarboxylate. The primary challenge is directing the facial selectivity of the hydrogenation.

-

De Novo Ring Construction (Intramolecular Cyclization): These methods build the piperidine ring from a carefully designed acyclic precursor. Stereocenters can be established before or during the ring-closing event, offering a high degree of control. Key cyclization strategies include reductive amination, aza-Michael addition, and ring-closing metathesis.

This document will dissect these strategies, focusing on the causality behind experimental choices to ensure reproducible and high-fidelity outcomes.

Strategic Breakdown: Pathways to the cis Isomer

Strategy A: Stereoselective Hydrogenation of Pyridine-2,5-dicarboxylates

This is arguably the most direct route. The stereochemical outcome is governed by the interaction of the substrate with the surface of a heterogeneous catalyst or the coordination geometry with a homogeneous catalyst. The formation of the all-cis isomer is often favored as it represents the thermodynamically most stable product.

Mechanistic Rationale: During heterogeneous hydrogenation, the planar pyridine ring adsorbs onto the catalyst surface (e.g., Pd, Pt, Rh). Hydrogen atoms are delivered from the catalyst face, leading to a syn-addition. The bulky ester groups prefer to orient away from the catalyst surface, guiding the approach of the substrate and resulting in the formation of the all-cis product where both substituents can adopt an equatorial conformation in the resulting chair-like piperidine.

Workflow: Hydrogenation of Pyridine Precursor

Caption: Workflow for the direct hydrogenation strategy.

Strategy B: Intramolecular Cyclization of Acyclic Precursors

This bottom-up approach provides excellent control over the final stereochemistry by embedding the stereocenters in the acyclic precursor or by directing the cyclization event.

This powerful method involves forming a C=N bond (imine or iminium ion) within a molecule, which is then reduced in a stereoselective manner. The acyclic precursor is typically a linear amino-dicarbonyl compound.

Mechanistic Rationale: An acyclic precursor containing a primary or secondary amine and a keto- or aldehyde-ester undergoes spontaneous or acid-catalyzed cyclization to form a cyclic iminium ion intermediate. The subsequent reduction is highly diastereoselective. Reduction via catalytic hydrogenation or with hydride reagents that allow for thermodynamic equilibration (e.g., NaBH₃CN under mildly acidic conditions) will strongly favor the product where the bulky ester groups are in the equatorial position, yielding the cis isomer.

Workflow: Intramolecular Reductive Amination

Caption: General workflow for the reductive amination strategy.

This strategy relies on the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester system within the same molecule.[1] The stereoselectivity is governed by the transition state geometry during the ring-closing step.

Mechanistic Rationale: A base or an organocatalyst is used to deprotonate the amine or activate the Michael acceptor. The subsequent intramolecular cyclization proceeds through a chair-like transition state. To minimize steric hindrance, the forming C-N bond and the substituents will preferentially adopt pseudo-equatorial orientations, leading directly to the cis-disubstituted piperidine ring. The use of chiral organocatalysts can render this process highly enantioselective.[1]

Comparative Analysis of Synthetic Strategies

| Synthetic Strategy | Key Reaction | Typical Starting Materials | Typical Yield (%) | Diastereoselectivity (cis:trans) | Key Advantages & Disadvantages |

| Hydrogenation | Catalytic Hydrogenation | Diethyl Pyridine-2,5-dicarboxylate | 85-95% | >20:1 | (+) Highly convergent, high yielding. (-) Requires high-pressure equipment, catalyst cost. |

| Reductive Amination | Intramolecular Imine/Iminium Reduction | Glutamic acid or other amino acid derivatives | 60-80% (over 2 steps) | >15:1 | (+) High stereocontrol, versatile starting materials. (-) Requires multi-step synthesis of the acyclic precursor. |

| Aza-Michael Addition | Intramolecular Conjugate Addition | Amino-functionalized α,β-unsaturated esters | 70-90% | >10:1 | (+) Mild conditions, potential for organocatalytic enantiocontrol.[1] (-) Precursor synthesis can be complex. |

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Diethyl Pyridine-2,5-dicarboxylate

Principle: This protocol describes the direct, high-pressure hydrogenation of a commercially available pyridine precursor to yield the cis-piperidine diester. The reaction relies on a rhodium-on-carbon catalyst to ensure high diastereoselectivity.[4]

Materials and Reagents:

-

Diethyl pyridine-2,5-dicarboxylate

-

5% Rhodium on Carbon (Rh/C)

-

Ethanol (EtOH), absolute

-

Parr high-pressure hydrogenation apparatus

-

Celite®

-

Standard glassware for filtration and solvent removal

Procedure:

-

To a high-pressure reactor vessel, add diethyl pyridine-2,5-dicarboxylate (1.0 eq).

-

Under an inert atmosphere (N₂ or Ar), carefully add 5% Rh/C catalyst (5-10 mol% by weight).

-

Add absolute ethanol to dissolve the substrate (concentration approx. 0.1 M).

-

Seal the reactor vessel according to the manufacturer's instructions.

-

Purge the vessel with H₂ gas three times.

-

Pressurize the reactor to 500-700 psi with H₂.

-

Begin vigorous stirring and heat the reaction to 50-60 °C.

-

Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 12-24 hours.

-

Once complete, cool the reactor to room temperature and carefully vent the excess H₂ gas.

-

Purge the vessel with N₂ gas.

-

Work-up and Purification: a. Dilute the reaction mixture with additional ethanol. b. Filter the mixture through a pad of Celite® to remove the catalyst. Wash the pad thoroughly with ethanol. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting crude oil is typically of high purity (>95% cis isomer) and can be used directly or purified further by flash chromatography if necessary.

Characterization: The cis configuration can be confirmed by ¹H NMR spectroscopy. The protons at C2 and C5 should appear as distinct multiplets with coupling constants indicative of an axial-equatorial relationship with neighboring protons, consistent with a chair conformation where both ester groups are equatorial.

Protocol 2: Intramolecular Reductive Amination from a Glutamic Acid Derivative

Principle: This protocol outlines a multi-step synthesis starting from L-glutamic acid to form an acyclic amino-aldehyde, which is then cyclized in a diastereoselective manner using a mild reducing agent.

Materials and Reagents:

-

N-Boc-L-glutamic acid dimethyl ester

-

Diisobutylaluminium hydride (DIBAL-H), 1.0 M in hexanes

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Acetic Acid (AcOH)

-

Dichloromethane (DCM), anhydrous

-

Standard glassware for anhydrous reactions, work-up, and chromatography

Procedure:

Part A: Synthesis of Acyclic Amino-aldehyde

-

Dissolve N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous DCM under an N₂ atmosphere and cool to -78 °C.

-

Slowly add DIBAL-H (1.1 eq) dropwise over 30 minutes, maintaining the temperature at -78 °C.

-

Stir the reaction at -78 °C for 2 hours. Monitor by TLC until the starting material is consumed.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude aldehyde is used immediately in the next step without further purification.

Part B: Cyclization via Reductive Amination

-

Dissolve the crude amino-aldehyde from Part A in anhydrous DCM (0.05 M concentration).

-

Add acetic acid (2.0 eq) to the solution.

-

In a separate flask, add sodium triacetoxyborohydride (1.5 eq).

-

Slowly add the solution of the amino-aldehyde and acid to the reducing agent over 1 hour at room temperature.

-

Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

-

Work-up and Purification: a. Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. b. Stir until gas evolution ceases. Separate the layers and extract the aqueous phase with DCM (3x). c. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-Boc-protected cis-2,5-piperidinedicarboxylate derivative.

Conclusion

The stereoselective synthesis of cis-2,5-piperidinedicarboxylate is an achievable goal through several well-established synthetic routes. The direct hydrogenation of pyridine precursors offers the most convergent and often highest-yielding approach, contingent on the availability of suitable high-pressure equipment. For greater flexibility and control, intramolecular cyclization strategies, particularly reductive amination, provide a robust alternative that allows for the construction of the piperidine core from readily available chiral pool starting materials. The choice of strategy will ultimately depend on the specific target molecule, available resources, and the desired scale of the synthesis. The protocols and mechanistic insights provided herein serve as a validated starting point for researchers and professionals in drug development.

References

- A Concise Asymmetric Synthesis of cis-2,6-Disubstituted N-Aryl Piperazines via Pd-Catalyzed Carboamination Reactions.Organic Letters - ACS Publications.

- SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.White Rose eTheses Online.

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.MDPI.

- Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter.PubMed.

- Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine).PMC - NIH.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. Rational design and synthesis of novel 2,5-disubstituted cis- and trans-piperidine derivatives exhibiting differential activity for the dopamine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 2,5-Substituted Piperidines via Reductive Amination Pathways

Introduction: The Significance of the 2,5-Substituted Piperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and pharmaceuticals, making it one of the most prevalent nitrogen heterocycles in approved drugs.[1] Specifically, the 2,5-substituted piperidine core represents a key pharmacophore in numerous biologically active compounds, including alkaloids and therapeutic agents. The precise spatial arrangement of substituents at the C2 and C5 positions is often critical for biological activity, creating a significant demand for stereocontrolled and efficient synthetic methodologies.

Reductive amination stands out as one of the most powerful and versatile strategies for the construction of the piperidine skeleton.[2][3] This method, which involves the formation of a carbon-nitrogen bond through the reduction of an imine or iminium ion intermediate, is highly valued in the pharmaceutical industry for its operational simplicity, broad substrate scope, and amenability to one-pot procedures.[4][5]

This guide provides an in-depth exploration of reductive amination pathways for synthesizing 2,5-substituted piperidines. We will delve into the mechanistic underpinnings of the reaction, discuss critical experimental parameters that govern success and stereoselectivity, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.

Core Principles: The Reductive Amination Cascade

At its core, reductive amination is a two-step process, often performed concurrently in a single reaction vessel ("one-pot"). The reaction transforms a carbonyl group and an amine into a more substituted amine.[4][6]

-

Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of an amine on an electrophilic carbonyl carbon (aldehyde or ketone). This is followed by a dehydration step to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This equilibrium is typically catalyzed by mild acid, which protonates the carbonyl oxygen, rendering it more electrophilic.[7][8]

-

Reduction: The C=N double bond of the imine or iminium ion is then reduced to a C-N single bond by a suitable reducing agent. A key aspect of successful one-pot reductive amination is the use of a reducing agent that is selective for the iminium ion over the starting carbonyl compound.[9]

Caption: General mechanism of reductive amination.

Strategic Pathways to 2,5-Substituted Piperidines

The most elegant and stereocontrolled approach to 2,5-disubstituted piperidines is through an intramolecular double reductive amination cascade using a 1,5-dicarbonyl precursor. This strategy constructs the heterocyclic ring and sets the relative stereochemistry in a single, highly efficient transformation.[10]

The process begins with a 1,5-dicarbonyl compound, which reacts with a primary amine or ammonia. The first condensation and reduction forms an amino-carbonyl intermediate. This intermediate then undergoes a spontaneous intramolecular cyclization to form a cyclic iminium ion. The subsequent reduction of this cyclic intermediate establishes the final 2,5-disubstituted piperidine ring.

Caption: Workflow for double reductive amination.

Causality of Stereochemical Control

The diastereoselectivity of the final product is determined during the second reduction step—the hydride attack on the cyclic iminium ion. The substituent at the C2 position (installed during the first reductive amination) directs the approach of the hydride to the C5 carbon. For steric reasons, the hydride preferentially attacks from the face opposite to the existing substituent, leading to the thermodynamically more stable trans-isomer as the major product.

Caption: Stereocontrol in the reduction of the cyclic iminium ion.

Key Experimental Parameters: A Scientist's Guide

The success of a reductive amination hinges on the careful selection of reagents and conditions. Each choice has a direct causal effect on reaction efficiency, selectivity, and functional group tolerance.

| Parameter | Key Considerations & Scientific Rationale |

| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃): The reagent of choice for many applications. It is mild, moisture-tolerant, and highly selective for imines/iminium ions over aldehydes or ketones. The steric bulk of the acetoxy groups attenuates its reactivity.[6][10][11] Sodium Cyanoborohydride (NaBH₃CN): Effective and selective, especially at mildly acidic pH (5-6) where imine formation is favorable.[7][12] Its primary drawback is high toxicity due to the potential release of HCN gas upon strong acidification. Catalytic Hydrogenation (H₂/Pd-C, Raney-Ni): A "green" alternative that produces water as the only byproduct. It can simultaneously reduce other functional groups (e.g., nitro groups, alkenes), which can be leveraged in cascade reactions. Requires specialized pressure equipment.[2][4] Pyridine-Borane Complex: A stable and convenient source of borane for reductive aminations, offering a mild alternative to other hydride reagents.[13] |

| pH Control | A slightly acidic medium (pH ~5-7) is optimal. Acidity catalyzes the dehydration step to form the iminium ion, but strongly acidic conditions can protonate the starting amine, rendering it non-nucleophilic, or decompose acid-sensitive hydride reagents.[7][9] Acetic acid is a common additive. |

| Solvent | Dichloromethane (DCM), 1,2-dichloroethane (DCE), and methanol (MeOH) are commonly used. Chlorinated solvents are excellent for reactions with NaBH(OAc)₃. Methanol is often used with NaBH₃CN and for catalytic hydrogenations. |

| Temperature | Most reductive aminations proceed efficiently at room temperature. For less reactive substrates or to improve reaction rates, gentle heating (40-50 °C) may be applied. |

| Stoichiometry | Typically, a slight excess of the amine (1.1-1.2 eq) and the reducing agent (1.5-2.0 eq) relative to the carbonyl compound is used to drive the reaction to completion. |

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of a trans-2,5-Disubstituted Piperidine via Double Reductive Amination with NaBH(OAc)₃

This protocol describes the synthesis of (trans)-1-benzyl-2-methyl-5-phenylpiperidine from 2-methyl-5-oxo-5-phenylpentanal.

Materials:

-

2-methyl-5-oxo-5-phenylpentanal (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-5-oxo-5-phenylpentanal (e.g., 1.0 mmol, 190 mg).

-

Dissolve the starting material in anhydrous DCM (10 mL).

-

Add benzylamine (1.1 mmol, 118 mg, 120 µL) followed by a catalytic amount of glacial acetic acid (0.1 mmol, 6 µL).

-

Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the initial imine and enamine intermediates.

-

Addition of Reducing Agent: In a single portion, add sodium triacetoxyborohydride (2.0 mmol, 424 mg) to the stirring solution. Note: The addition may be slightly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[6]

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes until gas evolution ceases.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with DCM (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired (trans)-1-benzyl-2-methyl-5-phenylpiperidine.

-

Characterization: Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The relative stereochemistry can often be determined by analyzing the coupling constants in the ¹H NMR spectrum.

Protocol 2: One-Pot Synthesis of a 2,5-Disubstituted Piperidine via Catalytic Hydrogenation

This protocol details the synthesis of (cis)-5-(methoxycarbonyl)piperidin-2-yl)acetic acid from a 1,5-dicarbonyl precursor bearing a nitro group, which serves as an amine surrogate.

Materials:

-

Methyl 6-(2-nitroethyl)-5-oxohexanoate (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%)

-

Methanol (MeOH)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

Procedure:

-

Reaction Setup: To a high-pressure reaction vessel or a thick-walled flask equipped with a magnetic stir bar, add methyl 6-(2-nitroethyl)-5-oxohexanoate (e.g., 1.0 mmol, 217 mg).

-

Add methanol (15 mL) to dissolve the substrate.

-

Catalyst Addition: Carefully add 10% Pd/C (e.g., 10 mol%, 106 mg) to the solution. Caution: Pd/C is flammable, especially when dry or in the presence of flammable solvents and hydrogen.

-

Hydrogenation: Seal the vessel and purge it several times with an inert gas (N₂ or Ar) before evacuating and backfilling with hydrogen gas. If using a balloon, ensure it is securely attached. For higher pressures, use a Parr hydrogenator.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1-4 atm) at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction involves three steps: nitro reduction to the amine, intramolecular condensation, and reduction of the cyclic imine. It may require 24-48 hours for completion.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad thoroughly with methanol.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by crystallization or flash column chromatography to yield the desired piperidine derivative.

References

- Piperidine Synthesis. (2025). DTIC.

- Reductive Amination - Organic Chemistry Tutor. Organic Chemistry Tutor.

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). Benchchem.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (2020).

- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. (2023). Organic Chemistry Portal.

- Reductive amin

- A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.

- A Mild, Pyridine-Borane-Based Reductive Amin

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2017).

- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.

- Piperidine synthesis. Organic Chemistry Portal.

- Reductive amin

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade. Organic & Biomolecular Chemistry (RSC Publishing).

- Piperidine. Wikipedia.

- Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cycliz

- Reductive Amination, and How It Works. (2024). Chemistry Steps.

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Synthesis of 2,5-Disubstituted Pyrrolidine Alkaloids via A One-Pot Cascade Using Transaminase and Reductive Aminase Biocatalysts. (2025).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid deriv

- Reductive Amination in the Synthesis of Pharmaceuticals. (2019). Chemical Reviews.

- Asymmetric Reductive Transamination: a New Reaction to Access Chiral Piperidines. The University of Liverpool Repository.

- Intramolecular reductive amination for the preparation of piperazines. (2022).

Sources

- 1. Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reductive amination - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Stereoselective synthesis of 2-dienyl-substituted piperidines using an η4-dienetricarbonyliron complex as the stereocontrolling element in a double reductive amination cascade - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sciencemadness.org [sciencemadness.org]

Troubleshooting & Optimization

Technical Support Center: Chiral Resolution of 2,5-Piperidinedicarboxylic Acid

Welcome to the technical support center for the chiral resolution of 2,5-piperidinedicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The enantiomeric separation of this molecule is crucial due to the distinct pharmacological profiles of its stereoisomers. This resource synthesizes technical expertise with practical, field-proven insights to help you navigate the complexities of this specific chiral HPLC application.

Introduction: The Challenge of Resolving 2,5-Piperidinedicarboxylic Acid

2,5-Piperidinedicarboxylic acid presents a unique challenge for chiral separation due to its polar nature and the presence of two stereocenters, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers. Its zwitterionic character at neutral pH can lead to strong interactions with silica-based stationary phases, often resulting in poor peak shape and retention.[1] Successful resolution, therefore, depends on a carefully selected chiral stationary phase (CSP) and meticulously optimized mobile phase conditions to control ionization and achieve enantioselective interactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: Why am I seeing poor or no resolution between my enantiomers?

Answer:

Poor resolution is the most common issue in chiral separations and can stem from several factors related to the column, mobile phase, or the analyte itself.

-

Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral separation is the formation of transient diastereomeric complexes between the analyte and the CSP.[2][3] If the CSP does not offer the necessary stereoselective interactions (e.g., hydrogen bonding, π-π interactions, ionic interactions), no separation will occur.[2] For a dicarboxylic acid like 2,5-piperidinedicarboxylic acid, CSPs that operate on an ion-exchange or zwitterionic mechanism are often most effective.[4][5][6]

-

Recommendation: Screen different types of CSPs. Macrocyclic glycopeptide phases (like teicoplanin or vancomycin-based columns) are highly versatile for amino acids and their derivatives due to multiple interaction mechanisms.[4][7] Quinine-based carbamate or zwitterionic CSPs are also excellent candidates for acidic compounds, operating in an anion-exchange mode.[8][9][10]

-

-

Incorrect Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the analyte and the CSP.

-

Polar Ionic Mode (PIM): For zwitterionic and ion-exchange CSPs, a polar ionic mobile phase, typically methanol-based with acidic and basic additives, is often required.[5] These additives control the ionization state of both the analyte and the chiral selector, which is essential for the ion-exchange mechanism.[6][11]

-

Recommendation: Systematically vary the concentration and type of acidic (e.g., formic acid, acetic acid) and basic (e.g., diethylamine, ammonia) additives.[5][9] The combination of these additives regulates the retention and selectivity through displacement effects.[5] A generic starting point could be methanol with 30-50 mM formic acid and 25 mM diethylamine.[5][9]

-

-

Suboptimal Temperature: Column temperature affects the kinetics and thermodynamics of the chiral recognition process.[9]

-

Recommendation: Evaluate a range of temperatures (e.g., 5°C to 50°C). Lower temperatures often increase resolution but also lead to longer retention times and higher backpressure.[12] Conversely, higher temperatures can sometimes improve efficiency, but may decrease selectivity.

-

-

Flow Rate: A flow rate that is too high can reduce the time available for the enantiomers to interact differently with the CSP, leading to poor resolution.[12][13]

-

Recommendation: Start with the flow rate recommended by the column manufacturer and then systematically decrease it to see if resolution improves.

-

Q2: My peaks are broad and/or tailing. What's causing this and how can I fix it?

Answer:

Poor peak shape is often indicative of secondary, undesirable interactions or issues with the HPLC system itself.

-

Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.[13][14]

-

Recommendation: Reduce the injection volume or the concentration of your sample.

-

-

Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[15][16] The sample plug travels through the column without proper partitioning, leading to band broadening.

-

Recommendation: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

-

-

Column Contamination or Degradation: Accumulation of contaminants at the column inlet or degradation of the stationary phase can create active sites that cause peak tailing.[16][17]

-

Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections can lead to band broadening outside of the column.[16]

-

Recommendation: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened to avoid dead volume.

-

Q3: My retention times are drifting and not reproducible. Why is this happening?

Answer:

Retention time instability is a critical issue that compromises the reliability of your analysis.

-

Insufficient Column Equilibration: This is a very common cause, especially when changing mobile phases or after the system has been idle.[15] Chiral stationary phases, particularly in HILIC or polar ionic modes, can require extended equilibration times to establish a stable environment for consistent interactions.[1]

-

Recommendation: Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. When using gradient elution, ensure the post-run equilibration time is sufficient to return the column to the initial conditions.[1]

-

-

Mobile Phase Instability: If the mobile phase is not stable (e.g., volatile components evaporating, precipitation of additives), its composition will change over time, leading to drifting retention.

-

Recommendation: Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is well-mixed. Keep solvent bottles capped to minimize evaporation.

-

-

Temperature Fluctuations: Inconsistent column temperature will affect retention times.[13]

-

Recommendation: Use a thermostatted column compartment to maintain a stable temperature throughout the analytical run.

-

-

Pump Performance Issues: Inaccurate or fluctuating flow rates from the HPLC pump will directly impact retention times.[15]

-

Recommendation: Regularly perform pump maintenance, including checking for leaks and ensuring check valves are functioning correctly.

-

Experimental Workflow & Data Presentation

Typical Chiral HPLC Method Protocol

This protocol provides a starting point for the resolution of 2,5-piperidinedicarboxylic acid. Optimization will be necessary based on your specific instrument and column.

-

Sample Preparation:

-

Dissolve the 2,5-piperidinedicarboxylic acid standard or sample in the initial mobile phase at a concentration of approximately 0.5-1.0 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC System and Column:

-

Chromatographic Conditions:

-

Mobile Phase: See table below for starting conditions.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Table 1: Recommended Starting Mobile Phase Compositions

| Chiral Stationary Phase Type | Mobile Phase Mode | Recommended Composition | Rationale |

| Zwitterionic (e.g., ZWIX(+)) | Polar Ionic (PIM) | Methanol / Acetonitrile (50/50, v/v) + 50 mM Formic Acid + 25 mM Diethylamine | This combination controls the ionization of the analyte and the zwitterionic selector, facilitating the ion-exchange mechanism necessary for separation.[5][6] |

| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC T) | Polar Ionic (PIM) | Methanol + 0.1% Acetic Acid + 0.01% Triethylamine | The multiple functional groups on the teicoplanin selector allow for various interactions; the additives help to sharpen peaks and improve selectivity for zwitterionic compounds like amino acids.[4] |

Diagrams

Troubleshooting Logic Flow

Caption: A decision tree for troubleshooting common chiral HPLC issues.

Chiral Recognition Mechanism

Caption: The three-point interaction model for chiral recognition.

Frequently Asked Questions (FAQs)

Q: Do I need to derivatize 2,5-piperidinedicarboxylic acid for chiral HPLC?

A: Not necessarily. Direct separation is often achievable and preferred as it eliminates extra sample preparation steps and the potential for racemization during derivatization.[4] Modern zwitterionic, ion-exchange, and macrocyclic glycopeptide CSPs are designed to resolve underivatized amino acids and their analogues.[4][5] However, if direct methods fail, derivatization of the carboxylic acid groups to form amides with a chiral amine can be used as an indirect method, where the resulting diastereomers are separated on a standard achiral column.[20][21][22]

Q: Can I use the same method for both cis and trans isomers?

A: While the same column and mobile phase system might resolve both cis and trans pairs of enantiomers, the method will likely require significant optimization for each. The stereochemical relationship between the two carboxylic acid groups (cis vs. trans) creates different molecular shapes, which will interact differently with the CSP. You may find that one method provides excellent resolution for the trans enantiomers but poor resolution for the cis enantiomers, or vice versa.

Q: How do I determine the elution order of the enantiomers?

A: The elution order can be determined by injecting a standard of a single, known enantiomer. Many Cinchona alkaloid-based zwitterionic columns have complementary pairs (e.g., ZWIX(+) and ZWIX(-)) that can reverse the elution order, which is a powerful tool for confirming peak identity and for trace analysis.[4][5]

Q: Is this method compatible with LC-MS?

A: Yes, with careful selection of mobile phase additives. Methods using volatile additives like formic acid, acetic acid, ammonia, and ammonium formate are generally MS-friendly.[5][9] Avoid non-volatile buffers like phosphates. The high organic content in many polar ionic and HILIC methods can also enhance MS ionization efficiency.[1]

References

- Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase - Asian Publication Corporation.

- Amino Acid and Peptide Chiral Separations.

-

Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available from: [Link]

-

A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC. Available from: [Link]

-

Improved Chiral Separations for Enantiopure D- and L-Amino Acids | LCGC International. Available from: [Link]

-

Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. Available from: [Link]

-

Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods - MDPI. Available from: [Link]

-

Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]

-

Troubleshoot Chiral Column Performance: Efficiency & Resolution. Available from: [Link]

-

High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. Available from: [Link]

-

Effect of the Mobile Phase Acid Additives on Enantioselectivity of Amino Acid Derivative Using Quinine Carbamate Based Chiral Stationary Phase - ResearchGate. Available from: [Link]

-

Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans | The Journal of Organic Chemistry - ACS Publications. Available from: [Link]

-

Important Considerations for Repeatable HPLC Assays of Chiral Compounds - Sep 07 2016. Available from: [Link]

-

News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them - Chromasir. Available from: [Link]

-

An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.. Available from: [Link]

-

HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC. Available from: [Link]

-

Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available from: [Link]

-

Engineering successful analytical methods using HILIC as an alternative retention mechanism - Phenomenex. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

-

Chiral HPLC Separations - Phenomenex. Available from: [Link]

-

HPLC problems with very polar molecules - Axion Labs. Available from: [Link]

-

What precautions should be kept in our mind, if using chiral column in HPLC?. Available from: [Link]

-

Stereo-Selective Preparation of Teneraic Acid, trans-(2S,6S)-Piperidine-2,6-dicarboxylic Acid, via Anodic Oxidation and Cobalt-Catalyzed Carbonylation - ResearchGate. Available from: [Link]